1H-Indole, 2-(4-fluorophenyl)-1-phenyl- is a complex organic compound that belongs to the indole family, characterized by its bicyclic structure. This structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The unique feature of this compound is the presence of a fluorophenyl group at the second position and a phenyl group at the first position of the indole ring. The molecular formula for this compound is C20H14FN, with a molecular weight of 287.3 g/mol. Its IUPAC name is 2-(4-fluorophenyl)-1-phenylindole, and it has a CAS number of 152574-74-8.
Indole derivatives, including 1H-Indole, 2-(4-fluorophenyl)-1-phenyl-, are known for their diverse biological activities and have significant applications in medicinal chemistry. These compounds often serve as building blocks in the synthesis of pharmaceuticals due to their ability to interact with various biological targets.
These reactions highlight the compound's versatility in organic synthesis, enabling the creation of various derivatives that may possess distinct biological activities.
The biological activity of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has been extensively studied. Indole derivatives are known for their potential in various therapeutic areas:
The mechanism of action often involves interaction with specific molecular targets such as receptors and enzymes, modulating their activity and influencing cellular pathways .
The synthesis of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- can be achieved through several methods:
These methods underscore the importance of optimizing conditions to achieve high yields and purity for pharmaceutical applications.
1H-Indole, 2-(4-fluorophenyl)-1-phenyl- has several significant applications:
Studies on the interactions of 1H-Indole, 2-(4-fluorophenyl)-1-phenyl- with biological targets reveal its potential therapeutic roles. For instance, it may act as an agonist or antagonist for certain nuclear receptors like the aryl hydrocarbon receptor (AHR), which is involved in regulating gene expression and immune responses. Understanding these interactions aids in elucidating its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 1H-Indole, 2-(4-fluorophenyl)-1-phenyl-, which allows for comparative analysis regarding their properties and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Indole, 2-(4-chlorophenyl)-1-phenyl | Chlorine atom instead of fluorine | Similar anticancer properties |
| 1H-Indole, 2-(4-bromophenyl)-1-phenyl | Bromine atom substitution | Comparable antimicrobial activity |
| 1H-Indole, 2-(4-methylphenyl)-1-phenyl | Methyl group instead of halogen | Different reactivity profile |
These comparisons highlight how minor modifications in substituent groups can lead to variations in biological activity and chemical reactivity while maintaining core structural features characteristic of indoles .